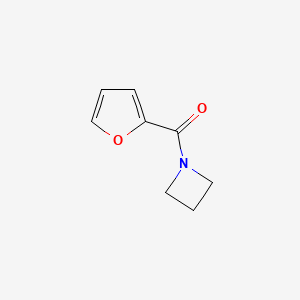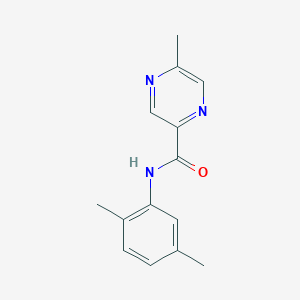![molecular formula C17H16N2O3 B7476386 4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one is a chemical compound that has been extensively studied for its potential benefits in various scientific research applications. This compound is also known as “MAQ” and belongs to the class of quinoxaline derivatives. The unique structural features of MAQ make it a promising candidate for various biological studies.
Mecanismo De Acción
The mechanism of action of MAQ is not fully understood. However, studies have suggested that MAQ may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, MAQ may induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
MAQ has been shown to have various biochemical and physiological effects. Studies have shown that MAQ can induce the production of ROS, which can lead to oxidative stress in cancer cells. Additionally, MAQ has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. These effects make MAQ a promising candidate for further research in the field of cancer biology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MAQ in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, MAQ has been shown to have low toxicity in normal cells, which makes it a promising candidate for further research. However, one of the limitations of using MAQ in lab experiments is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MAQ. One area of research is to investigate the potential of MAQ as an anti-cancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of MAQ. Other potential areas of research include investigating the effects of MAQ on other diseases, such as neurodegenerative diseases and autoimmune disorders. Overall, MAQ has great potential for further research in the field of biological sciences.
Métodos De Síntesis
The synthesis of MAQ involves the condensation of 2-methoxybenzoyl chloride and 2-aminophenylacetic acid in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography. The yield of this reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
MAQ has been studied extensively for its potential benefits in various scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that MAQ has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MAQ has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Propiedades
IUPAC Name |
4-[2-(2-methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-5-2-6-12(15)10-17(21)19-11-16(20)18-13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPRZLQBZHKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)


![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)


![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)


![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)